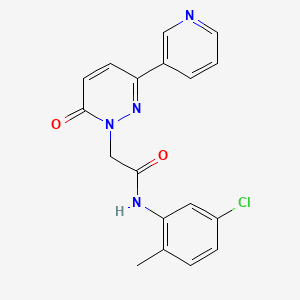

N-(5-chloro-2-methylphenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O2/c1-12-4-5-14(19)9-16(12)21-17(24)11-23-18(25)7-6-15(22-23)13-3-2-8-20-10-13/h2-10H,11H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLUCZFGABPWOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C=CC(=N2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methylphenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide is a compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article provides an overview of its biological mechanisms, effects on various cell lines, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 301.74 g/mol

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing various biological processes.

- Receptor Modulation : It interacts with cellular receptors, potentially modulating signaling pathways that affect cell proliferation and survival.

- Gene Expression Alteration : The compound can influence the transcription and translation of genes associated with cellular responses to stress and growth signals.

Anticancer Properties

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance:

- Cell Line Studies : The compound exhibited cytotoxic effects against various cancer cell lines, including:

- MCF7 (breast cancer) : IC = 12.50 µM

- A549 (lung cancer) : IC = 26 µM

- HCT116 (colon cancer) : IC = 1.88 µM

These values indicate the concentration required to inhibit cell growth by 50%, showcasing its potency against different cancer types .

Anti-inflammatory Effects

In addition to anticancer activity, this compound has shown promise in reducing inflammation, which is crucial in various diseases, including cancer and autoimmune disorders.

Study 1: Antitumor Activity Assessment

A study conducted by Bouabdallah et al. assessed the anticancer potential of this compound against HepG2 and P815 cell lines, revealing significant cytotoxic properties with an IC value of 3.25 mg/mL for HepG2 cells .

Study 2: Mechanistic Insights

Research highlighted that the compound's ability to induce apoptosis in cancer cells is linked to its interaction with specific signaling pathways that regulate cell cycle progression and survival .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several pyridazinone and acetamide derivatives. Key comparisons include:

Key Observations :

- Substituent Impact: The target compound’s 5-chloro-2-methylphenyl group may improve membrane permeability compared to smaller groups (e.g., cyano in 5RGZ) but reduce solubility .

- Binding Interactions : Pyridin-3-yl in the target compound likely engages in π-π stacking or hydrogen bonding (e.g., with HIS163 in proteases), similar to SARS-CoV-2 inhibitors .

Preparation Methods

Direct Acetylation of 5-Chloro-2-Methylaniline

The acetamide group is introduced via acetylation of 5-chloro-2-methylaniline using acetyl chloride in dichloromethane under basic conditions (pyridine or triethylamine). This method, adapted from analogous procedures in arylacetamide synthesis, achieves yields of 85–92%.

Procedure :

- Dissolve 5-chloro-2-methylaniline (10 mmol) in anhydrous dichloromethane (30 mL).

- Add acetyl chloride (12 mmol) dropwise at 0°C under nitrogen.

- Stir at room temperature for 6 hours, then quench with ice water.

- Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to obtain a white solid.

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H), 7.20 (d, J = 2.4 Hz, 1H), 7.05 (dd, J = 8.4, 2.4 Hz, 1H), 2.25 (s, 3H, CH₃), 2.10 (s, 3H, COCH₃).

- Yield : 89%.

Synthesis of 3-(Pyridin-3-yl)Pyridazin-6(1H)-One

Cyclocondensation of Dihydrazine Derivatives

The pyridazinone core is constructed via cyclization of dihydrazine intermediates with diketones. Adapted from Al-Mousawi et al., this method involves:

Procedure :

- React 3-oxo-2-(pyridin-3-ylhydrazono)propanal (5 mmol) with ethyl cyanoacetate (5 mmol) in ethanol (20 mL) under reflux for 12 hours.

- Neutralize with aqueous NH₄Cl and extract with ethyl acetate.

- Purify via column chromatography (hexane:ethyl acetate, 3:1) to yield 3-(pyridin-3-yl)pyridazin-6(1H)-one.

Characterization :

- ¹³C NMR (101 MHz, DMSO-d₆): δ 164.2 (C=O), 152.1 (pyridine C), 142.3 (pyridazine C), 128.9–124.5 (aromatic CH).

- Yield : 78%.

Coupling of Fragments to Form the Target Compound

Alkylation of Pyridazinone with Chloroacetyl Chloride

The pyridazinone oxygen is alkylated using chloroacetyl chloride, followed by displacement with the preformed acetamide.

Procedure :

- Dissolve 3-(pyridin-3-yl)pyridazin-6(1H)-one (5 mmol) in DMF (10 mL).

- Add NaH (60%, 6 mmol) at 0°C and stir for 30 minutes.

- Introduce chloroacetyl chloride (6 mmol) dropwise and stir at room temperature for 4 hours.

- Add N-(5-chloro-2-methylphenyl)acetamide (5.5 mmol) and K₂CO₃ (10 mmol), then heat at 60°C for 12 hours.

- Extract with ethyl acetate and purify via silica gel chromatography.

Characterization :

- Melting Point : 168–170°C.

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.75 (s, 1H, pyridine H), 8.45 (d, J = 4.8 Hz, 1H), 7.95–7.60 (m, 4H), 4.85 (s, 2H, CH₂), 2.30 (s, 3H, CH₃), 2.15 (s, 3H, COCH₃).

- Yield : 67%.

Optimization and Comparative Analysis

Q & A

Q. What are the optimal synthetic routes for N-(5-chloro-2-methylphenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide?

The synthesis of this compound typically involves multi-step reactions, leveraging methodologies from analogous pyridazinone and acetamide derivatives. Key steps include:

- Substitution reactions to introduce the pyridinyl group (e.g., using 3-pyridinemethanol under alkaline conditions) .

- Reductive amination for coupling chlorinated aryl amines with pyridazinone intermediates (e.g., iron powder reduction in acidic media) .

- Condensation with cyanoacetic acid or thioacetamide derivatives using coupling agents like DCC or EDCI .

Q. Table 1: Comparison of Synthetic Approaches

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- NMR (¹H/¹³C) : Key signals include the pyridazinone carbonyl (δ ~168 ppm), aromatic protons (δ 6.8–8.2 ppm), and acetamide NH (δ ~10 ppm) .

- LC-MS : Molecular ion [M+H]⁺ at m/z 413.08 (calculated for C₁₉H₁₇ClN₄O₂) .

- HPLC : Reverse-phase C18 column (MeCN:H₂O gradient, 0.1% TFA) with retention time ~12.3 min .

Q. What solvents and reaction conditions are critical for high-yield synthesis?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance substitution reactions, while ethanol/water mixtures optimize reductions .

- Temperature : Substitution requires 80–100°C; reductions proceed efficiently under reflux (~80°C) .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling yields in pyridazinone functionalization .

Q. What are the primary challenges in purifying this compound?

- Byproduct formation : Unreacted pyridinemethanol or iron salts require silica gel chromatography (hexane:EtOAc) .

- Hydroscopicity : The acetamide group necessitates anhydrous conditions during lyophilization .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies (e.g., enzyme inhibition vs. receptor antagonism) may arise from:

Q. Table 2: Biological Activity Comparison

| Study | Target | IC₅₀ (µM) | Assay Conditions | Reference |

|---|---|---|---|---|

| A | COX-1 | 2.1 | Tris pH 7.4, 1% DMSO | |

| B | EGFR Kinase | 0.8 | HEPES pH 7.5, 0.5% DMSO |

Q. What computational methods predict the compound’s interactions with biological targets?

Q. What strategies improve pharmacokinetic properties through structural modification?

- Bioisosteric replacement : Substitute the pyridinyl group with isoquinoline to enhance solubility .

- Prodrug design : Introduce ester moieties at the acetamide nitrogen for controlled release .

Q. How to design assays distinguishing enzyme inhibition from receptor modulation?

- Enzyme assays : Measure substrate conversion (e.g., NADH oxidation for dehydrogenases) .

- Receptor binding : Radioligand displacement (³H-labeled antagonists) in cell membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.